2-Benzylpiperidin-4-on-Hydrochlorid

Übersicht

Beschreibung

2-Benzylpiperidin-4-one hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of 2-benzylpiperidin-4-one hydrochloride lies in its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the synthesis of donepezil hydrochloride, a drug widely used for treating Alzheimer's disease. Donepezil functions as a reversible inhibitor of acetylcholinesterase, which is crucial for enhancing cholinergic neurotransmission in patients with Alzheimer's disease .

Table 1: Key Pharmaceuticals Derived from 2-Benzylpiperidin-4-one Hydrochloride

| Compound | Application | Mechanism of Action |

|---|---|---|

| Donepezil Hydrochloride | Alzheimer's Disease treatment | Acetylcholinesterase inhibitor |

| N-benzyl-4-piperidinecarboxaldehyde | Precursor for other acetylcholinesterase inhibitors | Enhances cholinergic activity |

| Muscarinic Receptor Antagonists | Neurological disease treatment | Modulation of muscarinic receptors |

Neuropharmacology

Research has shown that derivatives of 2-benzylpiperidin-4-one hydrochloride exhibit significant affinity for sigma receptors, specifically sigma1 and sigma2 receptors. A study demonstrated that N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives displayed high selectivity for sigma1 receptors, which are implicated in various neurological functions . This selectivity suggests potential therapeutic applications in treating conditions such as depression and anxiety.

Case Study: Sigma Receptor Affinity

In a series of synthesized compounds based on 2-benzylpiperidin-4-one hydrochloride, one compound exhibited a Ki value of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors. This indicates a strong preference for sigma1 receptor binding, which could lead to the development of novel treatments targeting these pathways .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its derivatives can be modified to create new compounds with varying biological activities. For example, N-benzyl-4-piperidine formaldehyde has been synthesized using 2-benzylpiperidin-4-one hydrochloride as a precursor, showcasing its utility in creating complex organic molecules .

Table 2: Synthetic Routes Involving 2-Benzylpiperidin-4-one Hydrochloride

| Synthetic Route | Outcome |

|---|---|

| Esterification followed by hydrolysis | N-benzyl-4-piperidinecarboxaldehyde |

| Acylation reactions leading to amides | Synthesis of various pharmaceuticals |

| Reduction reactions yielding alcohols | Creation of alcohol derivatives |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylpiperidin-4-one hydrochloride typically involves the reaction of benzylamine with 4-piperidone under acidic conditions. One common method includes the condensation of benzylamine with 4-piperidone in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for 2-Benzylpiperidin-4-one hydrochloride often involve large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: N-oxides of 2-Benzylpiperidin-4-one.

Reduction: Secondary amines.

Substitution: Various substituted piperidines depending on the substituent introduced.

Wirkmechanismus

The mechanism of action of 2-Benzylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. It is known to act on the central nervous system by modulating neurotransmitter levels. The compound may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Benzylpiperidine: Similar in structure but differs in its pharmacological profile.

Donepezil hydrochloride: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Uniqueness

2-Benzylpiperidin-4-one hydrochloride is unique due to its specific structural features and its potential as an intermediate in the synthesis of various therapeutic agents. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in medicinal chemistry .

Biologische Aktivität

2-Benzylpiperidin-4-one hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its effects, mechanisms of action, and potential therapeutic applications based on various research findings.

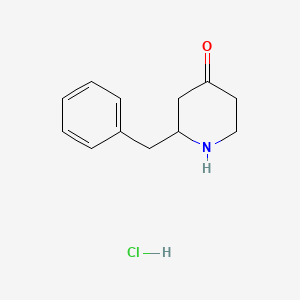

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₆ClN₁O

- Molecular Weight : 229.72 g/mol

- CAS Number : 1245644-12-5

The compound features a piperidine ring with a benzyl substituent and a carbonyl group, contributing to its pharmacological properties.

1. Antidepressant Effects

Research indicates that 2-benzylpiperidin-4-one hydrochloride exhibits antidepressant-like effects in animal models. A study demonstrated that the compound significantly reduced immobility time in the forced swim test, suggesting its potential as an antidepressant agent .

2. Antimicrobial Activity

This compound has shown antimicrobial properties against various bacterial strains. In vitro studies reported that it inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

3. Neuroprotective Effects

2-Benzylpiperidin-4-one hydrochloride has been investigated for its neuroprotective properties. It demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The compound's AChE inhibitory activity was quantified with an IC₅₀ value of approximately 0.39 µM, indicating significant potential for treating neurodegenerative disorders .

The biological activities of 2-benzylpiperidin-4-one hydrochloride are attributed to its interaction with various neurotransmitter systems:

- AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Serotonin Receptor Modulation : Preliminary studies suggest that it may also interact with serotonin receptors, contributing to its antidepressant effects .

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

2-benzylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXIOXWNEXOZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697182 | |

| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245644-12-5 | |

| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.